molecular formula C10H17NO3 B6235922 tert-butyl 2-formyl-2-methylazetidine-1-carboxylate CAS No. 1782313-46-5

tert-butyl 2-formyl-2-methylazetidine-1-carboxylate

Cat. No.: B6235922
CAS No.: 1782313-46-5
M. Wt: 199.2
InChI Key:
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Description

Tert-butyl 2-formyl-2-methylazetidine-1-carboxylate is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group, a formyl group, and a methyl group attached to the azetidine ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-formyl-2-methylazetidine-1-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the tert-butyl ester and formyl groups. One common synthetic route includes the cyclization of appropriate precursors under basic or acidic conditions to form the azetidine ring. Subsequent functionalization steps introduce the tert-butyl ester and formyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-formyl-2-methylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Tert-butyl 2-carboxy-2-methylazetidine-1-carboxylate

    Reduction: Tert-butyl 2-hydroxymethyl-2-methylazetidine-1-carboxylate

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used

Scientific Research Applications

Tert-butyl 2-formyl-2-methylazetidine-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-formyl-2-methylazetidine-1-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-formylazetidine-1-carboxylate: Lacks the methyl group at the 2-position.

    Tert-butyl 2-methylazetidine-1-carboxylate: Lacks the formyl group.

    Tert-butyl 2-formyl-2-ethylazetidine-1-carboxylate: Contains an ethyl group instead of a methyl group at the 2-position.

Uniqueness

Tert-butyl 2-formyl-2-methylazetidine-1-carboxylate is unique due to the presence of both the formyl and methyl groups at the 2-position of the azetidine ring. This unique substitution pattern imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

1782313-46-5

Molecular Formula

C10H17NO3

Molecular Weight

199.2

Purity

95

Origin of Product

United States

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